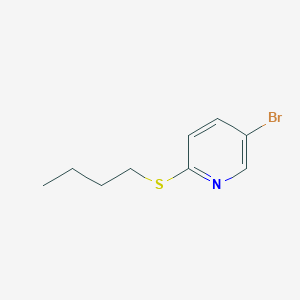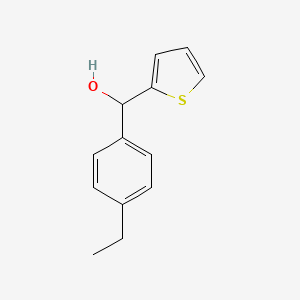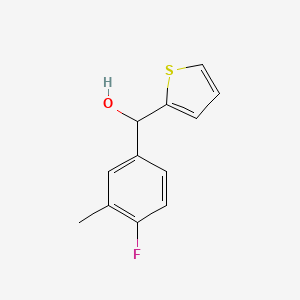
(3-Bromophenyl)(3,4-dimethylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromophenyl)(3,4-dimethylphenyl)methanol: is an organic compound characterized by a bromophenyl group and a dimethylphenyl group attached to a methanol moiety
Synthetic Routes and Reaction Conditions:
Bromination and Methanolysis: The compound can be synthesized by first brominating 3,4-dimethylbenzene to form 3-bromophenyl-3,4-dimethylbenzene, followed by methanolysis to introduce the methanol group.
Grignard Reaction: Another method involves the reaction of 3-bromophenyl magnesium bromide with 3,4-dimethylbenzaldehyde, followed by reduction to form the methanol group.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Chemistry: Some industrial processes may employ continuous flow chemistry to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
(3-Bromophenyl)(3,4-dimethylphenyl)methanol: undergoes various types of reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and reaction conditions such as polar aprotic solvents are typically employed.
Major Products Formed:
Oxidation: 3-Bromophenyl-3,4-dimethylbenzoic acid or ketone derivatives.
Reduction: Corresponding alcohol or amine derivatives.
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Bromophenyl)(3,4-dimethylphenyl)methanol: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of advanced materials and polymers.
Wirkmechanismus
(3-Bromophenyl)(3,4-dimethylphenyl)methanol: can be compared with other similar compounds such as 3-Bromophenylmethanol and 3,4-Dimethylbenzyl alcohol . The uniqueness of this compound lies in its combination of bromophenyl and dimethylphenyl groups, which provides distinct chemical properties and reactivity compared to its counterparts.
Vergleich Mit ähnlichen Verbindungen
3-Bromophenylmethanol
3,4-Dimethylbenzyl alcohol
4-Bromophenylmethanol
2,3-Dimethylbenzyl alcohol
(3-Bromophenyl)(3,4-dimethylphenyl)methanol in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(3,4-dimethylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVVBPXWBZJNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC(=CC=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B7870998.png)
amine](/img/structure/B7871004.png)










